molecular formula C35H44N2O6 B12363387 Fli-1-IN-1

Fli-1-IN-1

Cat. No.: B12363387
M. Wt: 588.7 g/mol
InChI Key: JXRLMDHWGBIFLU-BUPPLJQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fli-1-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and cost-effectiveness. These methods often involve large-scale synthesis using automated equipment and stringent quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions: Fli-1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its efficacy .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their enhanced biological activity and improved pharmacokinetic properties .

Scientific Research Applications

Fli-1-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of transcription factor inhibition. In biology, it helps elucidate the role of Fli-1 in cellular processes such as differentiation and proliferation .

In medicine, this compound shows promise as a therapeutic agent for treating cancers that involve aberrant Fli-1 activity. It has been studied for its potential to inhibit the growth of hematological malignancies and solid tumors . In industry, this compound is used in the development of new drugs and therapeutic strategies .

Comparison with Similar Compounds

Fli-1-IN-1 is unique in its specificity for the Fli-1 transcription factor. Similar compounds include other inhibitors of the ETS family of transcription factors, such as rocaglaol and 40-demethoxy-30,40-methylene-dioxyrocaglaol . These compounds also inhibit Fli-1 activity but may have different pharmacokinetic properties and biological effects .

Conclusion

This compound is a compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit the Fli-1 transcription factor makes it a valuable tool for studying cellular processes and developing new treatments for cancer. Continued research on this compound and similar compounds will likely yield further insights into their mechanisms of action and potential clinical applications.

Properties

Molecular Formula

C35H44N2O6

Molecular Weight

588.7 g/mol

IUPAC Name

(1R,3S,3aR,8bS)-6,8-dimethoxy-3a-[4-[5-(4-methylpiperazin-1-yl)pentoxy]phenyl]-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol

InChI

InChI=1S/C35H44N2O6/c1-36-17-19-37(20-18-36)16-8-5-9-21-42-27-14-12-26(13-15-27)35-29(25-10-6-4-7-11-25)24-32(38)34(35,39)33-30(41-3)22-28(40-2)23-31(33)43-35/h4,6-7,10-15,22-23,29,32,38-39H,5,8-9,16-21,24H2,1-3H3/t29-,32+,34+,35-/m0/s1

InChI Key

JXRLMDHWGBIFLU-BUPPLJQVSA-N

Isomeric SMILES

CN1CCN(CC1)CCCCCOC2=CC=C(C=C2)[C@]34[C@@H](C[C@H]([C@]3(C5=C(O4)C=C(C=C5OC)OC)O)O)C6=CC=CC=C6

Canonical SMILES

CN1CCN(CC1)CCCCCOC2=CC=C(C=C2)C34C(CC(C3(C5=C(O4)C=C(C=C5OC)OC)O)O)C6=CC=CC=C6

Origin of Product

United States

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